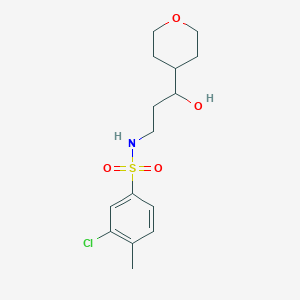

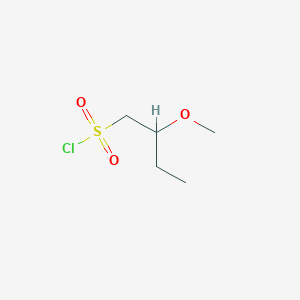

3-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In one study, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . The key intermediates were prepared with various substituents, including hydroxy groups, which are relevant to the compound . Although the exact compound "3-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide" is not mentioned, the methodology described could potentially be adapted for its synthesis by introducing the appropriate substituents and protecting groups during the reaction sequence.

Molecular Structure Analysis

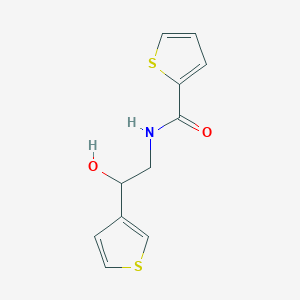

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The study on benzenesulfonamides does not provide detailed insights into the molecular structure of the specific compound of interest. However, the presence of a hydroxy group and a tetrahydro-2H-pyran ring in the compound suggests that it may have a complex three-dimensional structure that could be important for its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by the presence of different functional groups. In the case of 2-amino-4H-pyrans, oxidative difunctionalization has been achieved using iodobenzene diacetate and N-chlorosuccinimide, leading to the addition of chlorine and alkoxy groups . This reaction could be relevant to the synthesis or modification of the compound , as it demonstrates the potential for introducing chlorine atoms into similar molecular frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. While the papers provided do not directly discuss the properties of "3-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide," they do suggest that the presence of substituents such as hydroxy and methoxy groups can influence the compound's solubility, stability, and reactivity . Additionally, the antitumor activity of a related sulfonamide compound with a high therapeutic index indicates that the compound may also possess significant biological activity .

properties

IUPAC Name |

3-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO4S/c1-11-2-3-13(10-14(11)16)22(19,20)17-7-4-15(18)12-5-8-21-9-6-12/h2-3,10,12,15,17-18H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYBZAWUVZJXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2CCOCC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

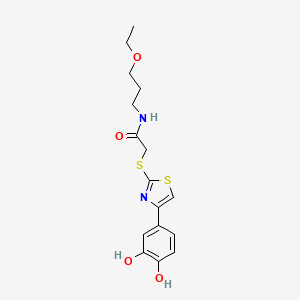

![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)

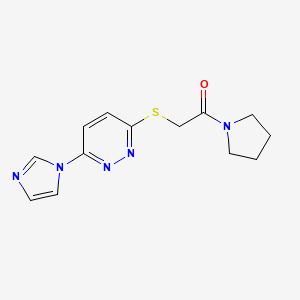

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)